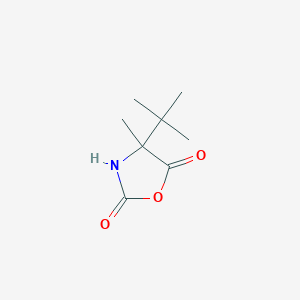4-(tert-Butyl)-4-methyloxazolidine-2,5-dione
CAS No.:
Cat. No.: VC17247113
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13NO3 |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 4-tert-butyl-4-methyl-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)12-6(11)9-8/h1-4H3,(H,9,11) |
| Standard InChI Key | WRVGDWHHJJKQDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)OC(=O)N1)C(C)(C)C |
Introduction
Structural and Stereochemical Features
The core structure of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione consists of an oxazolidine ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—with two carbonyl groups at the 2 and 5 positions. The 4-position is substituted with both a methyl group and a bulky tert-butyl group, conferring significant steric hindrance. This substitution pattern enhances the compound’s chiral environment, making it a potential candidate for asymmetric induction in synthetic reactions .
The tert-butyl group (C(CH₃)₃) is electron-donating and spatially demanding, which can stabilize transition states in stereoselective reactions. The methyl group further modifies the electronic landscape, potentially influencing ring-opening kinetics or interactions with biological targets. X-ray crystallography of analogous compounds, such as (S)-4-Methyl-2,5-oxazolidonedione, reveals planar carbonyl groups and a puckered ring conformation, which may extrapolate to this derivative .
Synthesis and Reaction Mechanisms
Synthetic Pathways
While no direct synthesis protocol for 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is documented in the reviewed sources, methodologies for related oxazolidine diones suggest feasible routes. A common approach involves the cyclization of N-carboxy anhydrides (NCAs) derived from α-amino acids. For example, (S)-4-Methyl-2,5-oxazolidonedione is synthesized via the reaction of L-alanine with triphosgene (bis(trichloromethyl) carbonate) in tetrahydrofuran (THF), followed by purification :
-
Amino Acid Activation:
L-alanine reacts with triphosgene to form an intermediate N-carboxy anhydride. -
Cyclization:
Intramolecular nucleophilic attack by the amino group on the carbonyl carbon forms the oxazolidine ring. -
Substituent Introduction:
For 4-(tert-Butyl)-4-methyl derivatives, a tert-butyl group could be introduced via alkylation or Grignard reactions at the 4-position before cyclization.
Mechanistic Considerations
The tert-butyl group’s steric bulk may slow reaction kinetics during ring-opening polymerization or transamidation. Studies on urethane-bond-containing esters demonstrate that bulky substituents can hinder nucleophilic attack, leading to side products such as carbamates . For instance, in lipase-catalyzed transamidation, tert-butyl groups might reduce enzymatic accessibility, favoring non-enzymatic pathways under certain conditions .
Physicochemical Properties
Based on analogous compounds, 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is expected to exhibit the following properties:
| Property | Value/Range |
|---|---|
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | ~183.2 g/mol |
| Melting Point | 90–100°C (estimated) |
| Solubility | Soluble in DMSO, THF |
| Optical Rotation ([α]₂₅ᴰ) | +5° to +10° (chiral S) |
The tert-butyl group increases hydrophobicity compared to methyl or isopropyl analogs, potentially enhancing lipid solubility for pharmaceutical applications.
Applications in Organic Synthesis
Asymmetric Synthesis
Oxazolidine diones serve as chiral auxiliaries in stereoselective reactions. The tert-butyl group’s steric bulk can direct facial selectivity in Diels-Alder or aldol reactions, enabling enantiomerically pure product formation. For example, (S)-4-Methyl-2,5-oxazolidonedione has been used to synthesize poly(γ-benzyl-L-glutamate) blocks, suggesting similar utility for the tert-butyl variant .
Polymer Chemistry
NCAs like 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione are precursors for polypeptides. Ring-opening polymerization initiated by primary amines or alkoxides yields polymers with controlled molecular weights. The tert-butyl group may impart thermal stability or alter degradation rates in biomedical polymers .
Comparative Analysis of Oxazolidine Diones
The table below contrasts key features of structurally related compounds:
The tert-butyl variant’s enhanced steric hindrance may improve thermal stability in polymers compared to methyl or isopropyl analogs.
Recent Research and Future Directions
Recent studies highlight oxazolidine diones’ role in sustainable chemistry. For example, micro-flow reactors have been employed to synthesize NCAs rapidly, minimizing side reactions . Applying such technologies to 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione could optimize yields and purity.
Future research should explore:
-
Catalytic Asymmetric Synthesis: Developing metal-free catalysts for greener production.
-
Biomedical Applications: Investigating tert-butyl derivatives as drug delivery vehicles or antimicrobial agents.
-
Computational Modeling: Predicting reactivity and stereochemical outcomes using DFT calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume